molecular formula C14H15NO2 B13538589 Ethyl 2-amino-2-(naphthalen-2-yl)acetate

Ethyl 2-amino-2-(naphthalen-2-yl)acetate

Cat. No.: B13538589
M. Wt: 229.27 g/mol
InChI Key: UTEANATWINVRDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(naphthalen-2-yl)acetate (CAS: 110470-41-2) is an α-amino ester derivative featuring a naphthalene moiety at the β-position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The compound is synthesized via catalytic hydrogenation of its nitro precursor, ethyl 2-(naphthalen-2-yl)-2-nitroacetate, yielding a yellow oil with a moderate isolated yield of 68% . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.85–7.48 (m, aromatic H), 4.78 (s, NH₂), 4.24–4.13 (q, OCH₂CH₃), 1.21 (t, CH₃).
  • ¹³C NMR: δ 174.1 (C=O), 137.9–124.8 (aromatic carbons), 61.6 (OCH₂), 59.1 (C-N), 14.3 (CH₃).
  • IR: 3375 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (ester C=O) .

This compound serves as a precursor for pharmaceuticals and agrochemicals due to its chiral center and versatile reactivity .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-amino-2-naphthalen-2-ylacetate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,15H2,1H3

InChI Key

UTEANATWINVRDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group is introduced via subsequent reactions with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(naphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(naphthalen-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalene Substitution Variations

  • Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS: CID 3916781): The naphthalene substituent is at the 1-position instead of the 2-position. Impact: Altered steric and electronic effects influence solubility and biological activity. The 1-naphthyl group may hinder rotational freedom compared to the 2-naphthyl isomer .

Functional Group Modifications

α-Ketoesters
  • Ethyl 2-(naphthalen-2-yl)-2-oxoacetate: Replaces the amino group with a ketone. Synthesis: Oxidative cleavage of nitro precursors (74% yield) . Applications: Intermediate for α-amino acids and heterocycles. Spectroscopy: ¹H NMR lacks NH₂ signals but shows a downfield-shifted ester proton (δ 4.45) .
  • Ethyl 2-oxo-2-(p-tolyl)acetate :

    • Substitutes naphthalene with a p-tolyl group.
    • Yield : 67% .
    • Key Difference : Lower molecular weight (C₁₁H₁₂O₃) and reduced aromatic conjugation compared to the naphthalene derivative.
Amides and Thioureas
  • Ethyl 2-[(6-dodecanoylnaphthalen-2-yl)methyl]amino]acetate (ECL): Incorporates a dodecanoyl chain and methylamino group. Impact: Enhanced lipophilicity (logP > 5) for membrane permeability in drug design .
  • Ethyl 2-({[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamothioyl}amino)acetate: Features a thiourea and hydroxyl group. Properties: Higher molar mass (332.42 g/mol) and melting point (135–137°C) due to hydrogen bonding .

Data Tables

Table 2: Spectroscopic Signatures

Compound ¹H NMR (δ) Key Peaks IR (cm⁻¹) Key Bands
Ethyl 2-amino-2-(naphthalen-2-yl)acetate 4.78 (s, NH₂), 1.21 (t, CH₃) 3375 (N-H), 1730 (C=O)
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate 4.45 (q, OCH₂), 2.45 (s, CH₃) 1735 (C=O), 1680 (C=O)
Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate 5.20 (s, OH) 3450 (O-H), 1725 (C=O)

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